molecular formula C13H18BrClO2 B8759396 4-((6-Bromohexyl)oxy)-3-chloroanisole CAS No. 56219-58-0

4-((6-Bromohexyl)oxy)-3-chloroanisole

Cat. No. B8759396
Key on ui cas rn: 56219-58-0
M. Wt: 321.64 g/mol
InChI Key: UKOSNWUWCKENON-UHFFFAOYSA-N
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Patent
US04182759

Procedure details

Triethyl phosphite (185 g, 230 ml, 1.1 mole) was placed in a flask equipped with a thermometer, dropping funnel, stirrer and 8 inch Vigreux column with condenser set for downward distillation. The phosphite was heated to 158° C. thereby inducing mild reflux. 6-(2-Chloro-4-methoxyphenoxy)hexyl bromide (320 g, 1 mole) was then added dropwise over a period of 50 minutes. The reaction mixture was heated for an additional 90 minutes at which time distillation of ethyl bromide ceased. The remaining reaction mixture was distilled in vacuo and the fraction (250 g) boiling at 183°-197° C. (0.2-0.3 mm) was collected. The latter was combined with 79 g of product obtained from another run starting from 100 g of bromide and redistilled to give 300 g of diethyl [6-(2-chloro-4-methoxyphenoxy)-hexyl]phosphonate, b.p. 202°-204° C. (0.02 mm).
Quantity
230 mL
Type
reactant
Reaction Step One
Quantity
320 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[P:1]([O:8][CH2:9][CH3:10])([O:5][CH2:6][CH3:7])[O:2]CC.[Cl:11][C:12]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]Br.C(Br)C.[Br-]>>[Cl:11][C:12]1[CH:25]=[C:24]([O:26][CH3:27])[CH:23]=[CH:22][C:13]=1[O:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][P:1](=[O:2])([O:5][CH2:6][CH3:7])[O:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
230 mL
Type
reactant
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
320 g
Type
reactant
Smiles
ClC1=C(OCCCCCCBr)C=CC(=C1)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)Br
Step Four
Name
Quantity
100 g
Type
reactant
Smiles
[Br-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
158 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a thermometer
DISTILLATION
Type
DISTILLATION
Details
8 inch Vigreux column with condenser set for downward distillation
CUSTOM
Type
CUSTOM
Details
The remaining reaction mixture
DISTILLATION
Type
DISTILLATION
Details
was distilled in vacuo
CUSTOM
Type
CUSTOM
Details
the fraction (250 g) boiling at 183°-197° C. (0.2-0.3 mm) was collected
CUSTOM
Type
CUSTOM
Details
obtained from another run
DISTILLATION
Type
DISTILLATION
Details
redistilled

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(OCCCCCCP(OCC)(OCC)=O)C=CC(=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 300 g
YIELD: CALCULATEDPERCENTYIELD 79.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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